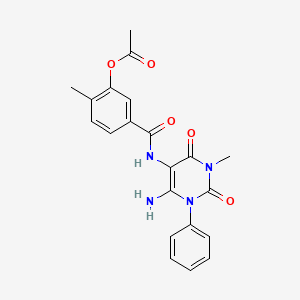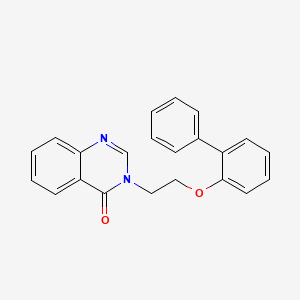
4(3H)-Quinazolinone, 3-(2-((1,1'-biphenyl)-2-yloxy)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-2-yloxy)ethyl)- is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-2-yloxy)ethyl)- typically involves multiple steps
Preparation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of Biphenyl Ether Substituent: The biphenyl ether substituent can be introduced via a nucleophilic substitution reaction. This involves reacting the quinazolinone core with a biphenyl ether derivative in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-2-yloxy)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the quinazolinone core.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the quinazolinone core or the biphenyl ether moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various electrophiles and nucleophiles, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can yield more saturated derivatives.
科学研究应用
Biology: It has been investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-2-yloxy)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
相似化合物的比较
4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-2-yloxy)ethyl)- can be compared with other quinazolinone derivatives and biphenyl ether compounds. Similar compounds include:
4(3H)-Quinazolinone, 3-(2-phenylethyl)-: This compound lacks the biphenyl ether substituent, making it less complex and potentially less active in certain applications.
4(3H)-Quinazolinone, 3-(2-(4-methoxyphenyl)ethyl)-: This derivative features a methoxy group on the phenyl ring, which can influence its biological activity and chemical reactivity.
4(3H)-Quinazolinone, 3-(2-(4-chlorophenyl)ethyl)-: The presence of a chlorine atom can enhance the compound’s reactivity and potentially its biological activity.
The uniqueness of 4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-2-yloxy)ethyl)- lies in its specific substitution pattern, which can confer distinct properties and activities compared to other similar compounds.
属性
CAS 编号 |
138841-13-1 |
|---|---|
分子式 |
C22H18N2O2 |
分子量 |
342.4 g/mol |
IUPAC 名称 |
3-[2-(2-phenylphenoxy)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C22H18N2O2/c25-22-19-11-4-6-12-20(19)23-16-24(22)14-15-26-21-13-7-5-10-18(21)17-8-2-1-3-9-17/h1-13,16H,14-15H2 |
InChI 键 |
FARJEKNNKAZZES-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCN3C=NC4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



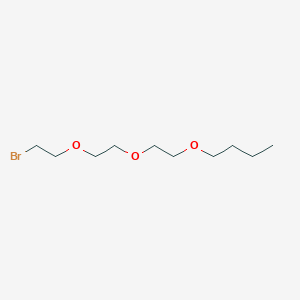
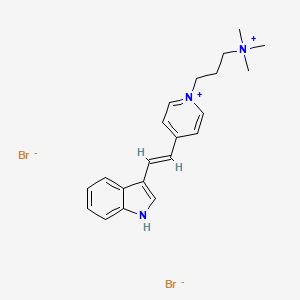
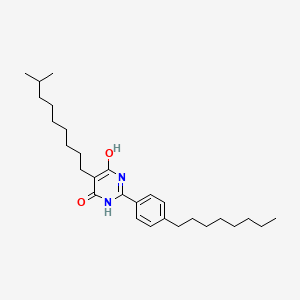
![5-(Hydroxymethyl)-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12921109.png)

![1-{[4-(Propan-2-yl)phenyl]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12921116.png)
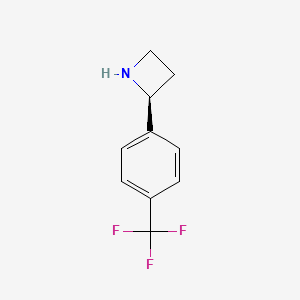
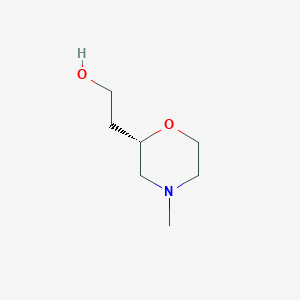
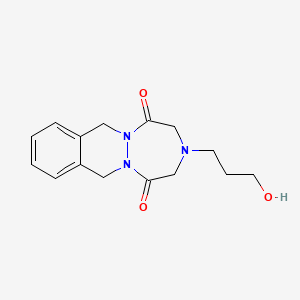
![6,7-Dihydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921136.png)
![2-(Propan-2-yl)[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B12921149.png)
